N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methylbenzamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methylbenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them valuable targets for therapeutic intervention .
Mode of Action
Compounds containing the pyrazole nucleus are known to interact with their targets, leading to a variety of biological effects . The interaction often involves the formation of bonds between the compound and its target, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may have a broad impact on cellular function .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methylbenzamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-hydroxybenzamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylbenzamide
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide and pyrazole rings.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-5-4-6-13(9-11)15(19)16-8-7-14-10-12(2)18(3)17-14/h4-6,9-10H,7-8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIKNBIZEQGPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NN(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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